2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)-
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Overview
Description
2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)- is a synthetic organic compound that features both amine and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)- typically involves multi-step organic reactions. One possible route could involve the chlorination of propenylamine followed by sulfinylation. The reaction conditions would need to be carefully controlled to ensure the correct functional groups are introduced without unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the desired purity, yield, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The chlorinated amine can be reduced to a primary amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfonylamino)-: A similar compound with a sulfonyl group instead of a sulfinyl group.
2-Propen-1-amine,2-bromo-N-(2-bromo-2-propen-1-yl)-N-(sulfinylamino)-: A brominated analog.
2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)-: A compound with different substituents on the amine group.
Uniqueness
The uniqueness of 2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)- lies in its specific combination of functional groups, which can impart distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
20570-08-5 |
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Molecular Formula |
C6H8Cl2N2OS |
Molecular Weight |
227.11 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroprop-2-enyl)-N-(sulfinylamino)prop-2-en-1-amine |
InChI |
InChI=1S/C6H8Cl2N2OS/c1-5(7)3-10(9-12-11)4-6(2)8/h1-4H2 |
InChI Key |
LCZZBIMVZBYELV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN(CC(=C)Cl)N=S=O)Cl |
Origin of Product |
United States |
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